molecular formula C19H20O4 B3023747 2'-Carboethoxy-3-(2-methoxyphenyl)propiophenone CAS No. 898769-75-0

2'-Carboethoxy-3-(2-methoxyphenyl)propiophenone

Cat. No. B3023747
CAS RN: 898769-75-0
M. Wt: 312.4 g/mol
InChI Key: LLJOVRCTGIFDQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions that can include the use of 2-methoxyphenol derivatives as starting materials. For instance, a four-step stereocontrolled synthesis of polyfunctionalized cis-decalins has been described, which starts from 2-methoxyphenol and involves oxidation, Diels-Alder reaction, olefination, and Cope rearrangement . Similarly, the synthesis of 2-carboethoxymethyl-6-methoxyindenone demonstrates the use of methoxyphenol derivatives in the construction of the gibbane skeleton through stereoselective dimerization and Diels-Alder addition .

Molecular Structure Analysis

The molecular structure of compounds related to 2'-Carboethoxy-3-(2-methoxyphenyl)propiophenone can be complex, with multiple functional groups influencing reactivity and stereochemistry. The structure of 2,2-dimethyl-1-(p-methoxyphenyl)propyl cation, for example, is relevant to the understanding of carbocation reactions and solvolysis intermediates, which can shed light on the behavior of similar cationic intermediates in the synthesis of related compounds .

Chemical Reactions Analysis

The chemical reactions involving methoxyphenol derivatives can be diverse. The generation and reaction of carbocations derived from these compounds can lead to products with rearranged carbon skeletons, as well as non-rearranged products with complete racemization . Additionally, the synthesis of 4-(ω-chloroalkoxy)phenols from 4-methoxyphenol indicates the versatility of methoxyphenol derivatives in reactions such as halogenation and etherification, which could be applicable to the synthesis of 2'-Carboethoxy-3-(2-methoxyphenyl)propiophenone .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2'-Carboethoxy-3-(2-methoxyphenyl)propiophenone are not directly discussed in the provided papers, the properties of related compounds can provide some context. For example, the synthesis of 2-methoxy-5-alkoxy-2,5-dihydrofurans demonstrates the reactivity of methoxy groups in the presence of alcohols, which could influence the solubility, boiling point, and stability of the compound . The physical properties such as melting point, solubility, and crystallinity would be influenced by the functional groups present in the molecule, as well as by intermolecular interactions such as hydrogen bonding and van der Waals forces.

properties

IUPAC Name

ethyl 2-[3-(2-methoxyphenyl)propanoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-3-23-19(21)16-10-6-5-9-15(16)17(20)13-12-14-8-4-7-11-18(14)22-2/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJOVRCTGIFDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644167
Record name Ethyl 2-[3-(2-methoxyphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Carboethoxy-3-(2-methoxyphenyl)propiophenone

CAS RN

898769-75-0
Record name Ethyl 2-[3-(2-methoxyphenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[3-(2-methoxyphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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